molecular formula C4H4Br2N2O B1338041 5-Bromopyrimidin-2(1H)-one hydrobromide CAS No. 81590-30-9

5-Bromopyrimidin-2(1H)-one hydrobromide

Cat. No.: B1338041
CAS No.: 81590-30-9
M. Wt: 255.9 g/mol
InChI Key: YCVVNDGBAKEXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrimidin-2(1H)-one hydrobromide: is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide typically involves the bromination of pyrimidine derivatives. One common method is the iodination of 5-bromo-2-chloropyrimidine using sodium iodide and hydroiodic acid in chloroform and water at low temperatures . The reaction mixture is then treated with sodium hydroxide to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidin-2(1H)-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, hydroiodic acid, and sodium hydroxide.

    Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions are various substituted pyrimidine derivatives, which have applications in pharmaceuticals and material science.

Scientific Research Applications

5-Bromopyrimidin-2(1H)-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromopyrimidin-2(1H)-one hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidin-2(1H)-one hydrobromide is unique due to its specific bromination pattern and the presence of a hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVNDGBAKEXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510112
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-30-9
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.